

Validating the Band Gap of Antimony(III) Iodide: A DFT and Experimental Comparison

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antimony(III) iodide

Cat. No.: B1197476

[Get Quote](#)

For researchers, scientists, and drug development professionals, an accurate determination of a material's electronic band gap is crucial for its application in optoelectronic devices and as a photocatalyst. This guide provides a comparative analysis of experimentally measured and Density Functional Theory (DFT) calculated band gap values for **Antimony(III) iodide** (SbI_3), a promising wide-band-gap semiconductor.

This guide outlines the experimental procedure for determining the band gap using UV-Vis spectroscopy and the Tauc plot method, alongside a standard computational protocol for DFT-based band gap calculations. By presenting both theoretical and experimental data, we offer a comprehensive validation framework.

Comparative Analysis of SbI_3 Band Gap

The band gap of **Antimony(III) iodide** has been investigated through both experimental measurements and theoretical calculations. A summary of the findings is presented below.

| Measurement/Calculation Type | Band Gap Value (eV) | Band Gap Nature | Notes |
|------------------------------|------------------------|-----------------|---|
| Experimental | 2.1 - 2.3 | Direct | Determined from UV-Vis spectroscopy. The range reflects variations in sample preparation and measurement conditions. |
| DFT (PBE) | ~2.0 | Indirect | Calculated using the Perdew-Burke-Ernzerhof (PBE) functional. As expected, this value is an underestimation of the experimental band gap. |
| DFT (HSE06) | ~2.5 - 2.7 (Estimated) | Indirect | Estimated value. Hybrid functionals like HSE06 typically correct the underestimation of PBE, bringing the calculated value closer to the experimental one. |
| DFT (HSE06+SOC) | ~2.2 - 2.4 (Estimated) | Indirect | Estimated value. Inclusion of spin-orbit coupling (SOC) is crucial for heavy elements like antimony and iodine and is expected to reduce the calculated band gap, aligning it |

more closely with
experimental results.

Note: Estimated values are based on typical correction trends observed for similar semiconductor materials when moving from PBE to more advanced DFT functionals and including relativistic effects. Specific calculated values for SbI_3 using HSE06 and HSE06+SOC were not readily available in the surveyed literature.

Experimental and Computational Methodologies

An accurate validation of theoretical predictions requires robust experimental and computational protocols. Below are detailed methodologies for determining the band gap of SbI_3 .

Experimental Protocol: UV-Vis Spectroscopy and Tauc Plot Analysis

The experimental band gap of a semiconductor is commonly determined from its optical absorption spectrum using a UV-Vis spectrophotometer.

1. Sample Preparation:

- For thin film samples, deposit a uniform layer of SbI_3 onto a transparent substrate (e.g., quartz or FTO glass).
- For powder samples, prepare a dispersion in a suitable solvent or use a solid-state diffuse reflectance accessory.

2. UV-Vis Spectroscopy:

- Record the absorbance or transmittance spectrum of the SbI_3 sample over a suitable wavelength range (e.g., 300-800 nm).
- A baseline correction should be performed using a reference sample (e.g., the bare substrate or a reference powder).

3. Data Analysis (Tauc Plot):

- Convert the measured wavelength (λ) to photon energy (E) using the equation: $E \text{ (eV)} = 1240 / \lambda \text{ (nm)}$.
- Calculate the absorption coefficient (α) from the absorbance (A) and the film thickness (t) using the Beer-Lambert law: $\alpha = 2.303 * A / t$. For diffuse reflectance data, the Kubelka-Munk function can be used as a proxy for the absorption coefficient.
- The relationship between the absorption coefficient and the photon energy for a direct band gap semiconductor is given by the Tauc equation: $(\alpha h\nu)^2 = A(h\nu - E_g)$, where $h\nu$ is the photon energy, E_g is the band gap energy, and A is a constant.
- Plot $(\alpha h\nu)^2$ versus $h\nu$. The band gap energy (E_g) is determined by extrapolating the linear portion of the plot to the energy axis (where $(\alpha h\nu)^2 = 0$).

Computational Protocol: Density Functional Theory (DFT) Calculations

DFT calculations provide a theoretical framework for understanding the electronic structure and band gap of materials.

1. Crystal Structure:

- Obtain the crystallographic information file (CIF) for SbI_3 . The rhombohedral crystal structure (space group R-3) is typically used.

2. Software and Method:

- Employ a plane-wave DFT code such as VASP, Quantum ESPRESSO, or CASTEP.
- Perform a geometry optimization to relax the atomic positions and lattice parameters until the forces on the atoms are minimized.

3. Functional and Basis Set:

- Start with the Perdew-Burke-Ernzerhof (PBE) functional as a part of the Generalized Gradient Approximation (GGA) for initial calculations and geometry optimization.

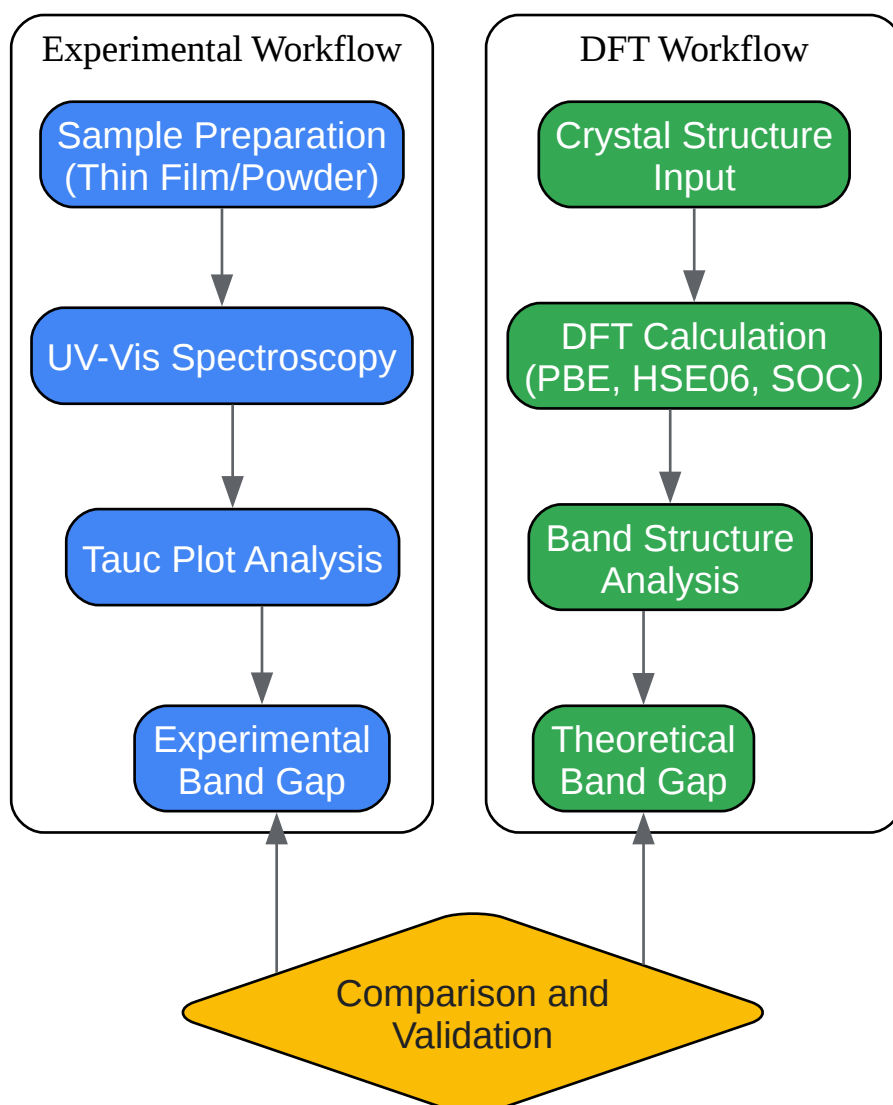
- For more accurate band gap calculations, use a hybrid functional such as the Heyd-Scuseria-Ernzerhof (HSE06) functional.
- Due to the presence of heavy elements (Sb and I), it is crucial to include spin-orbit coupling (SOC) in the calculations (HSE06+SOC) for a more realistic prediction of the band structure.
- Use a suitable plane-wave cutoff energy and k-point mesh, ensuring convergence of the total energy.

4. Band Structure Calculation:

- Following the self-consistent field (SCF) calculation, perform a non-self-consistent field calculation along a high-symmetry path in the Brillouin zone to obtain the electronic band structure.
- The band gap is the energy difference between the valence band maximum (VBM) and the conduction band minimum (CBM). The nature of the band gap (direct or indirect) is determined by whether the VBM and CBM occur at the same k-point in reciprocal space.

Validation Workflow

The process of validating theoretical band gap calculations with experimental data follows a logical progression.



[Click to download full resolution via product page](#)

Workflow for validating theoretical band gap with experimental data.

In conclusion, while standard DFT calculations with the PBE functional provide a foundational, albeit underestimated, value for the band gap of SbI₃, more advanced methods incorporating hybrid functionals and spin-orbit coupling are necessary for a more accurate comparison with experimental results. The experimental determination via UV-Vis spectroscopy and Tauc plot analysis remains the gold standard for validating these theoretical predictions.

- To cite this document: BenchChem. [Validating the Band Gap of Antimony(III) Iodide: A DFT and Experimental Comparison]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1197476#validating-the-band-gap-of-antimony-iii-iodide-with-dft>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com